benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: is a complex organic compound that features a benzyl group, a pyrazine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically begins with the preparation of the pyrazine and imidazole intermediates.
Coupling Reaction: The pyrazine and imidazole intermediates are coupled using a suitable linker, such as an ethyl group, under controlled conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the coupled intermediate with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis may be carried out in a batch process, where each step is performed sequentially in large reactors.
Continuous Flow Process: Alternatively, a continuous flow process can be employed to enhance efficiency and yield. This method involves the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated pyrazine or imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties, which can be leveraged in the development of new antibiotics.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity and thereby exerting its biological effects.
Signal Transduction Pathways: It can interfere with specific signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Benzyl (2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: This compound features a pyridine ring instead of a pyrazine ring.
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)propyl)carbamate: This compound has a propyl linker instead of an ethyl linker.
Uniqueness:
Pyrazine Ring: The presence of the pyrazine ring in benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate imparts unique electronic properties, making it distinct from similar compounds with different heterocyclic rings.
Ethyl Linker: The ethyl linker provides a specific spatial arrangement that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHIJXESCADCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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